3-Benzoylcholic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
118121-37-2 |
|---|---|
Molecular Formula |
C31H44O6 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-benzoyloxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C31H44O6/c1-18(9-12-27(34)35)22-10-11-23-28-24(17-26(33)31(22,23)3)30(2)14-13-21(15-20(30)16-25(28)32)37-29(36)19-7-5-4-6-8-19/h4-8,18,20-26,28,32-33H,9-17H2,1-3H3,(H,34,35)/t18-,20+,21-,22-,23+,24+,25-,26+,28+,30+,31-/m1/s1 |
InChI Key |
ZCCKQNFUBAJTGM-MBBAGFOSSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=CC=C5)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)O)C |
Synonyms |
3-benzoylcholic acid |
Origin of Product |
United States |
Advanced Analytical Techniques for 3 Benzoylcholic Acid and Its Metabolites
Chromatographic Separation and Quantification Methodologies
The analysis of 3-Benzoylcholic acid, a derivatized bile acid, and its metabolites is heavily dependent on chromatographic techniques that can separate complex mixtures and provide quantitative data. The choice of method is often dictated by the required sensitivity, the complexity of the sample matrix, and the specific analytical goal, whether it is broad profiling or targeted quantification.
High-Performance Liquid Chromatography (HPLC) for Bile Acid Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bile acids due to its versatility and high-resolution capabilities. youtube.com An HPLC system consists of a high-pressure pump to move a liquid mobile phase through a stainless steel column packed with a stationary phase. youtube.comlibretexts.org For the separation of this compound and similar compounds, reversed-phase chromatography is commonly employed.
In a typical setup, a C18 column is used, where the nonpolar stationary phase retains the benzoylated bile acid. nih.gov The separation is achieved by using a gradient elution with a mobile phase consisting of an organic solvent, such as acetonitrile (B52724), and an acidic aqueous buffer. nih.gov The gradient starts with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute compounds of increasing hydrophobicity. Detection can be accomplished using a Diode Array Detector (DAD) for UV-visible absorbance or, for greater specificity, a mass spectrometer (MS). nih.gov The benzoyl group on this compound provides a strong chromophore, making UV detection a viable option. Method validation for HPLC analysis typically involves assessing linearity, precision, repeatability, and recovery to ensure the data is reliable. nih.gov
Table 1: Typical HPLC Parameters for Benzoylated Compound Analysis
| Parameter | Typical Specification | Function |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm ID x 250 mm L) libretexts.orgnih.gov | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and acidified water (e.g., with phosphoric acid) nih.gov | Carries the sample through the column and influences separation. |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) nih.gov | Detects and quantifies the separated compounds as they elute. |
| Flow Rate | 1.0 - 2.0 mL/min youtube.com | Controls the speed of the mobile phase and analysis time. |
| Injection Volume | 5 - 20 µL nih.gov | The amount of sample introduced into the system for analysis. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Bile Acid Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive profiling of fatty acids and related compounds. cabidigitallibrary.org However, due to the low volatility and polar nature of bile acids like cholic acid, direct analysis by GC is not feasible. nih.gov Therefore, a critical prerequisite for GC-MS analysis is chemical derivatization to convert the polar functional groups (hydroxyl and carboxylic acid) into more volatile and thermally stable derivatives. nih.govresearchgate.net
Common derivatization methods include esterification of the carboxylic acid group to form methyl esters (FAMEs) and silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. nih.gov Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a long capillary column (e.g., dimethylpolysiloxane). lipidmaps.org The separated compounds then enter the mass spectrometer, which provides both quantification and structural information based on their mass-to-charge ratio and fragmentation patterns. cabidigitallibrary.org Electron ionization (EI) is a common ionization technique used in GC-MS. nih.gov
Table 2: Workflow for GC-MS Analysis of Bile Acids
| Step | Description | Purpose |
|---|---|---|
| 1. Extraction | Isolation of lipids/acids from the biological matrix. lipidmaps.org | To concentrate the analytes and remove interfering substances. |
| 2. Derivatization | Conversion of polar groups to volatile esters/ethers (e.g., TMS ethers). nih.gov | To make the analytes suitable for gas chromatography. |
| 3. GC Separation | Injection into a GC with a capillary column and temperature gradient. lipidmaps.org | To separate the individual derivatized compounds. |
| 4. MS Detection | Ionization (e.g., EI) and detection of mass fragments. nih.gov | To identify and quantify the separated compounds. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a gold standard for the targeted and quantitative analysis of metabolites in complex biological matrices due to its exceptional sensitivity and specificity. mdpi.comnih.gov This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. unitn.it The use of derivatization, for instance with benzoyl chloride, can significantly enhance the performance of LC-MS/MS methods by improving chromatographic retention on reversed-phase columns and increasing ionization efficiency. nih.govchromatographyonline.com
The major advantage of LC-MS/MS is its ability to perform Multiple Reaction Monitoring (MRM), where the first mass spectrometer selects a specific precursor ion (the molecular ion of the derivatized analyte), which is then fragmented, and the second mass spectrometer detects a specific product ion. mdpi.com This process provides a high degree of specificity, minimizing interferences from the biological matrix and allowing for very low limits of detection (LOD), often in the nanomolar (nM) range. nih.govnih.gov This high sensitivity makes it ideal for analyzing low-abundance metabolites in small sample volumes. nih.gov
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Key Advantage | Primary Limitation | Best Suited For |
|---|---|---|---|
| HPLC-UV | Robust and widely available. | Lower sensitivity and specificity compared to MS methods. | Quantification of major components in simpler mixtures. |
| GC-MS | Excellent separation and established libraries for identification. cabidigitallibrary.org | Requires derivatization, which adds complexity. nih.gov | Broad, untargeted profiling of volatile derivatives. |
| LC-MS/MS | Highest sensitivity and specificity (MRM). mdpi.comnih.gov | Susceptible to matrix effects (ion suppression). mdpi.com | Targeted, high-sensitivity quantification in complex biological matrices. |
Spectroscopic Approaches for Structural Confirmation of Derivatives
Mass spectrometry is the primary spectroscopic tool for the structural confirmation of this compound and its derivatized metabolites. The fragmentation patterns generated within the mass spectrometer serve as a molecular fingerprint, allowing for confident identification.
When using GC-MS with electron ionization, TMS derivatives of bile acids exhibit characteristic fragmentation. A significant fragment ion is often the [M-15]⁺ ion, which results from the loss of a single methyl group from a TMS moiety, a key indicator for determining the molecular mass. nih.gov Further structural details can be inferred from other specific fragment ions that arise from cleavages within the molecule's steroid core or side chain. nih.gov
For compounds derivatized with benzoyl chloride and analyzed by LC-MS/MS, structural confirmation is highly specific. The precursor ion will have a mass corresponding to the original analyte plus the mass of the added benzoyl groups. chromatographyonline.com Upon fragmentation (collision-induced dissociation), a highly characteristic product ion with a mass-to-charge ratio (m/z) of 105 is typically observed. chromatographyonline.com This fragment corresponds to the benzoyl cation (C₆H₅CO⁺) and serves as definitive evidence that the analyte was successfully benzoylated, confirming its identity.
Method Development for Detection in Complex Biological Matrices
Analyzing this compound in complex biological matrices such as plasma, serum, or tissue homogenates presents significant challenges that must be addressed during method development. mdpi.com Biological samples contain a vast array of proteins, lipids, salts, and other small molecules that can interfere with analysis. researchgate.net
A critical challenge is the "matrix effect," particularly in LC-MS/MS, where co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. mdpi.com To mitigate this, robust sample preparation is essential. Common strategies include:
Protein Precipitation: Using organic solvents like acetonitrile or methanol (B129727) to denature and remove the majority of proteins.
Liquid-Liquid Extraction (LLE): Partitioning the analyte of interest from the aqueous biological sample into an immiscible organic solvent, leaving many interferences behind. researchgate.net
Solid-Phase Extraction (SPE): Using a solid sorbent in a cartridge to selectively retain the analyte while matrix components are washed away. The purified analyte is then eluted with a different solvent.
Furthermore, derivatization with reagents like benzoyl chloride is itself a key strategy in method development. chromatographyonline.com It can transform polar, poorly retained compounds into less polar derivatives that exhibit better interaction with reversed-phase HPLC columns, moving them away from the highly complex, unretained portion of the chromatogram and thereby reducing matrix effects. chromatographyonline.com The development of a successful method requires careful optimization of sample cleanup, chromatographic separation, and mass spectrometric detection parameters to ensure accuracy, precision, and sensitivity. mdpi.com
Mechanistic Investigations of 3 Benzoylcholic Acid S Biological Interactions
Elucidation of Molecular Carrier Mechanisms
The concept that bile acids could serve as molecular carriers for site-directed delivery of molecules to the intestine and liver hinges on their efficient, transporter-mediated enterohepatic cycling. Investigations using C3-derivatives like 3-Benzoylcholic acid have been instrumental in establishing the feasibility of this approach. The derivatization at the C3-hydroxyl position was strategically chosen because this position is reactive, and modification here was hypothesized to retain the necessary structural features for active transport, particularly the intact C17 side chain with its terminal acidic group.
Studies on Intestinal Absorption Enhancement via Bile Acid Transport Pathways
The intestinal reabsorption of bile acids is a highly efficient process, reclaiming approximately 95% of the bile acids secreted into the gut. nih.gov This process is primarily mediated by the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as SLC10A2, which is highly expressed on the brush border membrane of enterocytes in the terminal ileum. nih.govsolvobiotech.com ASBT actively transports conjugated bile acids from the intestinal lumen into the enterocyte, a process dependent on a sodium gradient. nih.govsolvobiotech.com
Studies utilizing this compound have helped to establish that C3-derivatives of bile acids can be recognized and transported by these intestinal pathways. The interaction with ASBT is sensitive to the structure of the bile acid, including its charge and hydrophobicity. mssm.edu While specific transport kinetics for this compound via ASBT are not extensively detailed in the literature, the successful intestinal absorption observed in early studies supports its interaction with this transport system. nih.gov Once inside the enterocyte, bile acids are thought to bind to the ileal bile acid-binding protein (IBABP), which shuttles them across the cell to the basolateral membrane for export into the portal circulation.
Analysis of Liver-Site Directed Absorption Mechanisms
After absorption from the intestine and transport via the portal vein, bile acids are efficiently extracted from the blood by the liver. This hepatic uptake is mediated by transporters on the basolateral (sinusoidal) membrane of hepatocytes. Key transporters include the Na+-taurocholate co-transporting polypeptide (NTCP, or SLC10A1) and members of the organic anion-transporting polypeptide (OATP) family, specifically OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3). nih.govnih.gov These transporters are responsible for the high-affinity uptake of conjugated bile acids from the portal circulation into hepatocytes. nih.govnih.gov
In situ liver absorption studies in rats demonstrated that this compound is effectively taken up by the liver, supporting the concept that C3-derivatives can utilize these hepatic transport systems for liver-directed delivery. nih.gov The efficiency of this uptake underscores the potential of using the bile acid scaffold to target molecules to the liver. While OATP1B1 and OATP1B3 transport a wide range of substrates, they show a preference for conjugated bile acids over unconjugated ones. nih.gov
Investigation of Biliary Excretion Routes
Following uptake and potential metabolism within the hepatocyte, bile acids are secreted across the canalicular membrane into the bile, a critical step in their enterohepatic journey. This process is an active, ATP-dependent transport event primarily mediated by the Bile Salt Export Pump (BSEP or ABCB11). evotec.com The Multidrug Resistance-Associated Protein 2 (MRP2 or ABCC2) also contributes to the canalicular efflux of some conjugated bile acids. evotec.comnih.gov
Investigations into the biological fate of this compound confirmed its secretion into the bile. nih.gov This finding demonstrates that the benzoylated derivative is a substrate for the canalicular efflux pumps, completing the transit through the hepatocyte. The ability of this compound to be efficiently excreted into bile further validates the use of the bile acid transport system as a complete circuit for molecular delivery, from intestine to liver and back to the gut.
Receptor and Cellular Target Interaction Studies
Bile acids are now recognized not just as digestive detergents but as crucial signaling molecules that activate specific nuclear and membrane-bound receptors. nih.gov These receptors, including the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), Vitamin D Receptor (VDR), and the G-protein coupled receptor TGR5, regulate the expression of genes involved in bile acid, lipid, and glucose homeostasis. nih.govnih.gov The interaction of bile acid derivatives with these receptors is a key area of investigation.
Binding Affinity Assessment to Bile Acid Receptors
The binding affinity of a compound to a receptor is a measure of how tightly it binds and is a critical determinant of its potential biological activity. This is often quantified using parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. For bile acid receptors, these assays typically involve measuring the displacement of a radiolabeled ligand by the test compound.
While extensive research has characterized the binding affinities of natural bile acids and various synthetic derivatives to receptors like FXR, PXR, and VDR, specific binding affinity data (e.g., Ki or IC50 values) for this compound are not prominently available in the reviewed scientific literature. The affinity of bile acids for these receptors varies significantly with their structure; for example, chenodeoxycholic acid is the most potent natural FXR agonist, while lithocholic acid is a key ligand for PXR and VDR. nih.gov
Table 1: Key Bile Acid Receptors and Their Natural Ligands This table provides context for the types of receptors that bile acid derivatives may target.
| Receptor | Receptor Type | Primary Natural Bile Acid Ligand(s) | General Function in Bile Acid Homeostasis |
|---|---|---|---|
| Farnesoid X Receptor (FXR) | Nuclear Receptor | Chenodeoxycholic acid (CDCA) | Senses bile acid levels to inhibit synthesis and promote excretion. europa.eu |
| G-protein coupled receptor 5 (TGR5) | Membrane Receptor | Lithocholic acid (LCA), Deoxycholic acid (DCA) | Regulates energy metabolism and inflammatory responses. nih.gov |
| Pregnane X Receptor (PXR) | Nuclear Receptor | Lithocholic acid (LCA) | Promotes detoxification and clearance of bile acids and xenobiotics. nih.gov |
| Vitamin D Receptor (VDR) | Nuclear Receptor | Lithocholic acid (LCA) | Aids in the detoxification of toxic bile acids like LCA. nih.gov |
Functional Ligand Binding Assays for Receptor Activation or Inhibition
Functional assays are essential to determine whether the binding of a ligand to its receptor results in a biological response, such as activation (agonism) or inhibition (antagonism) of the receptor's signaling pathway. For nuclear receptors like FXR, PXR, and VDR, a common method is the reporter gene or transactivation assay. nih.govnih.gov In this system, cells are engineered to express the receptor and a reporter gene (e.g., luciferase) linked to a DNA sequence that the receptor binds to. An agonist will cause the receptor to activate the transcription of the reporter gene, leading to a measurable signal. The potency of this activation is typically reported as the half-maximal effective concentration (EC50).
For membrane receptors like TGR5, functional assays often measure the downstream consequences of receptor activation, such as the production of second messengers like cyclic AMP (cAMP). nih.gov Similar to binding affinity data, specific results from functional ligand binding assays detailing the EC50 or degree of activation or inhibition of key bile acid receptors by this compound are not widely reported in the literature. The functional consequences of the benzoyl group at the C3 position on receptor interaction remain an area for further investigation.
Table 2: Common Functional Assays for Bile Acid Receptors This table outlines the typical experimental methods used to assess the functional activity of compounds at bile acid receptors.
| Assay Type | Principle | Receptor Target Example | Typical Endpoint Measured |
|---|---|---|---|
| Reporter Gene Assay (Transactivation) | Measures ligand-induced transcription of a reporter gene (e.g., luciferase) controlled by the receptor. | FXR, PXR, VDR | Light output (luminescence), EC50/IC50 determination. nih.gov |
| cAMP Assay | Measures the production of the second messenger cyclic AMP following G-protein coupled receptor activation. | TGR5 | cAMP levels, EC50 determination. nih.gov |
| Competitive Binding Assay | Measures the ability of a test compound to displace a known radiolabeled or fluorescent ligand from the receptor. | FXR, PXR, VDR, TGR5 | Displacement of labeled ligand, Ki/IC50 determination. nih.gov |
| Gene Expression Analysis (qPCR) | Measures changes in the mRNA levels of known target genes of a receptor in response to a test compound. | FXR, VDR | Fold change in mRNA levels of genes like BSEP, SHP (FXR) or CYP24A1 (VDR). |
Structure-Activity Relationship (SAR) Analysis for Biological Efficacy
The biological efficacy of a compound like this compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) analysis is a critical field of study that dissects how specific molecular features influence biological activity. For derivatives of cholic acid, modifications at key positions on the steroid nucleus can dramatically alter their effects.
Research into related compounds provides a framework for understanding the potential SAR of this compound. For instance, studies on various cholic acid (CA) conjugates have demonstrated that modifications, including at the C-3 position where the benzoyl group is located in this compound, are pivotal for enhancing cytotoxic activity against cancer cells. nih.gov A study on cholic acid-artemisinin hybrids highlighted that the stereochemistry at the C-3 position of the cholic acid moiety significantly impacts the compound's potency. nih.gov Similarly, research on 3-benzoylpropionic acid derivatives, while a different class of molecules, also found that the electronic effects and structural features of substituents on the benzene (B151609) ring were important for their biological activity in suppressing adjuvant arthritis. nih.gov
The benzoyl group itself is a key feature. In the design of tyrosinase inhibitors, benzoyl analogues were compared to cinnamoyl analogues, showing that the core aromatic structure is a determinant of potency. nih.gov For this compound, the key SAR questions would revolve around:
The Benzoyl Moiety: How does the size, lipophilicity, and electronic properties of the benzoyl group at the C-3 position influence receptor binding or enzyme inhibition compared to the natural hydroxyl group?
The Cholic Acid Scaffold: Does the inherent structure of the cholic acid backbone, known to interact with bile acid receptors like FXR, serve to deliver the benzoyl moiety to specific cellular compartments or targets?
Studies on other complex molecules have shown that even subtle changes, such as the placement of hydroxyl groups on an aryl ring, can lead to marked improvements in potency and selectivity for a given biological target. rsc.org Therefore, a thorough SAR analysis of this compound would involve synthesizing and testing analogues with substitutions on the benzoyl ring to probe electronic and steric effects.
Exploration of Cellular and Molecular Mechanisms in Disease Models
Investigation of Bile Composition Modulation Pathways
Bile acids are synthesized from cholesterol in the liver through two main pathways: the classic (or neutral) pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), and the alternative (or acidic) pathway, which begins with sterol 27-hydroxylase (CYP27A1). nih.govyoutube.comyoutube.com These pathways produce the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.gov The composition and size of the bile acid pool are tightly regulated, in part by the bile acids themselves through feedback mechanisms involving nuclear receptors like the Farnesoid X Receptor (FXR). nih.gov
Introducing a modified bile acid such as this compound into this system could modulate bile composition through several mechanisms:
Feedback Regulation: As a cholic acid derivative, it could potentially interact with FXR, mimicking or antagonizing the effects of natural bile acids and thereby altering the transcription of key synthetic enzymes like CYP7A1. youtube.com
Competitive Inhibition: It may compete with natural bile acids for the enzymes involved in their synthesis and conjugation (e.g., with taurine (B1682933) or glycine). nih.gov
Microbiota Interaction: In the colon, gut bacteria metabolize primary bile acids into secondary bile acids. youtube.comnih.gov The benzoyl group would likely alter how gut microbiota metabolize the cholic acid scaffold, leading to a different profile of secondary bile acids.
Studies have shown that oral administration of cholic acid is a therapy for certain bile acid synthesis defects, demonstrating that exogenous bile acids directly influence these pathways to restore normal function and reduce the production of toxic intermediates. nih.gov Investigations into this compound would therefore focus on its ability to alter the expression of key enzymes and transporters in the liver and intestine.
| Pathway | Key Enzyme | Potential Influence of this compound |
| Classic (Neutral) Pathway | CYP7A1 (Cholesterol 7α-hydroxylase) | Potential feedback inhibition via FXR activation, altering the primary rate-limiting step of bile acid synthesis. youtube.com |
| Alternative (Acidic) Pathway | CYP27A1 (Sterol 27-hydroxylase) | May influence this pathway, which contributes to the overall bile acid pool. youtube.com |
| Conjugation | BAAT (Bile acid-CoA:amino acid N-acyltransferase) | Could compete with endogenous bile acids for conjugation with glycine (B1666218) or taurine. nih.gov |
| Bacterial Deconjugation/Dehydroxylation | Bile Salt Hydrolases (BSH), 7α-dehydroxylase | The benzoyl group may hinder bacterial enzymes, altering the production of secondary bile acids like deoxycholic acid. youtube.com |
This table outlines the potential points of interaction for this compound within the established bile acid metabolic pathways.
Studies on Influences on Liver Function Pathways
The liver is the central organ for xenobiotic metabolism and maintains lipid homeostasis, partly by converting cholesterol into bile acids. nih.gov Any compound that interacts with bile acid pathways will invariably influence broader liver function. The introduction of this compound, a synthetic derivative, would be expected to impact hepatic metabolic pathways. For example, bempedoic acid, another agent that modifies lipid metabolism in the liver, works by inhibiting adenosine (B11128) triphosphate-citrate lyase (ACL) and has been associated with transient elevations in serum aminotransferases. nih.gov
Investigations into this compound's effects on the liver would likely focus on:
Xenobiotic Metabolism: Assessing its metabolism by Phase I (e.g., cytochrome P450) and Phase II (e.g., glucuronidation) enzymes.
Hepatocellular Integrity: Monitoring levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of potential hepatotoxicity. nih.gov
Lipid and Glucose Metabolism: Examining its influence on key signaling pathways that regulate liver metabolism, such as the PI3K/Akt/mTOR pathway, which is known to be affected by lipid accumulation and can be modulated by antioxidants. mdpi.com Sphingolipid metabolism, which plays a critical role in liver injury and inflammation, would also be a relevant area of study. mdpi.com
Receptor-Mediated Signaling: Evaluating its activity at nuclear receptors like FXR and LXR, which govern the expression of numerous genes involved in lipid and bile acid homeostasis. mdpi.com
Analysis of Interactions with Cellular Components in Oncological Contexts
Bile acid derivatives have emerged as promising scaffolds for the development of anticancer agents, particularly for hepatocellular carcinoma (HCC), due to their ability to be selectively taken up by liver cells through bile acid transporters. nih.gov Research has shown that conjugating cytotoxic agents to cholic acid can lead to potent and targeted anticancer activity. nih.gov
The investigation of this compound in oncological models would analyze its interaction with key cellular components to induce cell death. Studies on the related compound 3-bromopyruvate (B3434600) show that it can induce cancer cell death through multiple mechanisms, including apoptosis and autophagy. nih.govnih.gov The benzoyl group of this compound could be a key pharmacophore contributing to cytotoxicity. For instance, phenylboronic acid and its derivatives have been shown to selectively target cancer cells and arrest cell growth. nih.gov
Key research areas would include:
Induction of Apoptosis: Examining the activation of caspases and the modulation of pro- and anti-apoptotic proteins like the Bcl-2 family.
Cell Cycle Arrest: Analyzing the compound's effect on cell cycle progression to determine if it halts proliferation at specific checkpoints.
Inhibition of Key Kinases: Investigating whether it inhibits signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway. nih.gov
A study on cholic acid-artemisinin hybrids provides a compelling case for the potential of such molecules. The cytotoxicity of these hybrids was tested against leukemia cell lines, with some showing significantly higher potency than the parent drug, doxorubicin. nih.gov
Table of Cytotoxic Activities of Cholic Acid (CA) Conjugates
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| Hybrid 44 | CCRF-CEM (Leukemia) | 0.019 |
| Hybrid 44 | CEM/ADR5000 (Multidrug-Resistant Leukemia) | 0.345 |
| Doxorubicin | CEM/ADR5000 (Multidrug-Resistant Leukemia) | 1.61 |
| Hybrid 45 | SMMC-7721 (Hepatoma) | 0.37 |
| Hybrid 46 | SMMC-7721 (Hepatoma) | 0.14 |
| Camptothecin (CPT) | SMMC-7721 (Hepatoma) | 0.56 |
Data sourced from a study on bile acid-anticancer drug conjugates, demonstrating the enhanced potency of cholic acid hybrids compared to established drugs in specific cancer cell lines. nih.gov
Examination of Emulsifying Properties and Lipid Interactions in Atherosclerotic Models
Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids in the arterial wall, leading to the formation of plaques. nih.gov A key event in this process is the uptake of modified low-density lipoprotein (LDL) by macrophages, which transforms them into lipid-laden "foam cells". nih.govnih.gov
Bile acids, including cholic acid, are powerful emulsifying agents that facilitate the digestion and absorption of dietary fats by forming micelles. youtube.comyoutube.comyoutube.com This fundamental amphipathic property allows them to interact with lipids. The emulsifying capability of this compound, conferred by its cholic acid backbone, would be central to its interactions in atherosclerotic models. The addition of the benzoyl group would modify its amphipathicity, potentially altering how it interacts with lipid aggregates and cell membranes.
Studies in atherosclerotic models would examine:
Foam Cell Formation: Investigating whether this compound affects the uptake of oxidized LDL (ox-LDL) by macrophages, a critical step in foam cell development. researchgate.net This involves studying its influence on scavenger receptors like CD36 and SR-A. nih.gov
Cholesterol Metabolism in Macrophages: Analyzing the compound's impact on the key enzymes and transporters that regulate cholesterol homeostasis within foam cells. This includes acyl-CoA:cholesterol acyltransferase 1 (ACAT1), which esterifies cholesterol for storage, and the transporters ABCA1 and ABCG1, which are responsible for cholesterol efflux from the cell. nih.govnih.govmdpi.com
Inflammatory Signaling: Assessing its effect on inflammatory pathways within macrophages, as inflammation and lipid metabolism are closely linked in atherosclerosis. mdpi.com
The ability to modulate bile acid metabolism and cholesterol excretion is a recognized therapeutic strategy for atherosclerosis. nih.gov Therefore, a compound like this compound, which combines the properties of a bile acid with a synthetic modification, represents a molecule of interest for investigation in this disease context.
| Cellular Process | Key Proteins | Function in Atherosclerosis |
| Lipid Uptake | CD36, SR-A, LOX-1 | Scavenger receptors that mediate the uptake of modified LDL by macrophages, leading to foam cell formation. nih.gov |
| Cholesterol Esterification | ACAT1 | Converts free cholesterol into cholesteryl esters for storage in lipid droplets within foam cells. nih.gov |
| Cholesterol Efflux | ABCA1, ABCG1 | ATP-binding cassette transporters that mediate the removal of excess cholesterol from macrophages to HDL particles, a key anti-atherogenic process. mdpi.commdpi.com |
This table summarizes the main cellular components involved in lipid handling by macrophages, which would be the focus of studies involving this compound in atherosclerotic models.
Preclinical and in Vitro Research Models for Mechanistic Studies
In Vitro Metabolic Stability and Biotransformation Studies
In vitro metabolism studies are fundamental in early drug discovery, providing critical insights into a compound's metabolic stability, the enzymes responsible for its biotransformation, and the identity of its metabolites. These studies help predict in vivo clearance and potential drug-drug interactions.
Application of Hepatocyte and Liver Microsome Incubation Models
To investigate the metabolic stability of compounds like 3-Benzoylcholic acid, researchers primarily use two types of subcellular and cellular models: liver microsomes and hepatocytes.
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells. They are a rich source of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for the majority of oxidative metabolism of foreign compounds. Human liver microsomes (HLM) are used to determine a compound's intrinsic clearance and to identify the specific CYP enzymes involved in its metabolism.
The general workflow for these models involves incubating this compound at a known concentration with either liver microsomes (supplemented with cofactors like NADPH) or a suspension of hepatocytes. Samples are taken at various time points, the reaction is stopped, and the remaining amount of the parent compound is quantified to determine its rate of disappearance, from which metabolic stability parameters are calculated.
| In Vitro Model | Primary Use | Enzymes Present | Key Outputs |
|---|---|---|---|
| Liver Microsomes | Phase I metabolism, CYP phenotyping | Cytochrome P450 (CYP) enzymes, FMOs, some UGTs | Intrinsic clearance (CLint), identification of oxidative metabolites |
| Hepatocytes | Overall hepatic metabolism (Phase I & II) | Full complement of hepatic enzymes (CYPs, UGTs, SULTs, etc.) | Metabolic stability, metabolite profiling, prediction of in vivo clearance |
Metabolite Identification and Characterization using High-Resolution Mass Spectrometry
Following incubation, identifying the structures of any formed metabolites is crucial. High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC), is the primary analytical tool for this purpose. This technique allows for the accurate mass measurement of the parent compound and its metabolites, enabling the determination of their elemental composition.
The process involves separating the metabolites from the parent drug using LC, followed by detection with HRMS. By comparing the mass spectra of the samples over time, new peaks corresponding to metabolites can be identified. Tandem mass spectrometry (MS/MS) is then used to fragment these metabolite ions, providing structural information that helps pinpoint the site of metabolic modification (e.g., hydroxylation, demethylation, or conjugation) on the this compound molecule.
Evaluation of Enzyme Kinetics and Metabolic Pathways in Vitro
Once a metabolic pathway is identified, enzyme kinetics are studied to understand the efficiency of the biotransformation. These studies determine key parameters like the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum velocity of the reaction, and the maximum reaction velocity (Vmax). These values are used to calculate the intrinsic clearance (CLint = Vmax/Km), a measure of the enzyme's metabolic capability.
To identify specific metabolic pathways and the enzymes involved (e.g., which CYP isoform metabolizes the compound), several approaches are used:
Recombinant Enzymes: Incubating the compound with a panel of individual, recombinantly expressed human CYP enzymes.
Chemical Inhibition: Using known selective inhibitors for specific CYP enzymes in human liver microsome incubations to see which inhibitor blocks the metabolism of the compound.
While specific enzyme kinetic studies for this compound are not publicly detailed, studies on other bile acids have established that enzymes like CYP3A4 are often involved in their hepatic microsomal biotransformation. frontiersin.org
Preclinical Animal Models for Investigating Biological Efficacy Mechanisms
Preclinical animal models are essential for understanding how a compound behaves in a whole biological system, providing data on its absorption, distribution, metabolism, and excretion (ADME), and for elucidating its mechanisms of action in vivo.
Rodent Models for Absorption, Distribution, and Elimination Studies
Rodent models, particularly rats, are commonly used to study the ADME properties of bile acid derivatives. Research has specifically utilized rat models for in situ studies of this compound to investigate its absorption and excretion. nih.gov The rationale for using bile acid derivatives as drug carriers is based on their natural enterohepatic circulation, where they are absorbed in the intestine, transported to the liver, and excreted into bile. nih.govnih.gov
Key findings from such studies indicate that C3-derivatives of bile acids, including this compound, are recognized by the body's natural bile acid transport systems. nih.gov This suggests that this compound could be a candidate for liver-directed drug delivery or for enhanced intestinal absorption. nih.gov These studies typically involve:
In Situ Intestinal Perfusion: To directly measure the rate and extent of absorption from specific segments of the intestine.
In Situ Liver Perfusion: To assess hepatic uptake from the portal circulation and subsequent biliary excretion. mdpi.comphysiology.org
| ADME Parameter | Rodent Model Application | Relevance for this compound |
|---|---|---|
| Absorption | In situ intestinal perfusion in rats to measure uptake from the gut lumen. | Studies confirm that C3-derivatives like this compound can be absorbed via intestinal transport mechanisms. nih.gov |
| Distribution | Tissue collection after administration to determine compound concentration in various organs, especially the liver. | Bile acid derivatives are expected to show high distribution to the liver and intestine due to specific transporters. biologists.com |
| Elimination | Collection of bile from bile-duct cannulated rats to measure biliary excretion. | Rat studies confirmed the biliary excretion of C3-derivatives, a key step in enterohepatic circulation. nih.gov |
Utilization of In Vitro and In Vivo Models for Studying Specific Biological Pathways
Beyond ADME, animal and cell-based models are used to explore how bile acid derivatives engage with specific biological pathways. Bile acids are known signaling molecules that interact with nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like TGR5, which regulate lipid metabolism, glucose homeostasis, and inflammation. mdpi.comnih.gov
Genetically modified mouse models, such as those with specific genes knocked out (e.g., FXR-null mice), are invaluable tools. nih.gov By administering a compound like this compound to these animals and comparing the response to wild-type controls, researchers can determine if its biological effects are mediated through a particular receptor or pathway. nih.gov For instance, if the compound lowers lipids in wild-type mice but not in FXR-null mice, it would strongly suggest an FXR-dependent mechanism. These models are crucial for understanding the functions and regulations of genes involved in bile acid synthesis and signaling. nih.gov
Future Research Directions and Conceptual Advancements
Design and Synthesis of Novel 3-Benzoylcholic Acid Analogs with Enhanced Biological Interactions
The chemical structure of bile acids provides a versatile scaffold for modification, allowing for the synthesis of derivatives with tailored biological activities. wjgnet.com The benzoyl group at the C-3 position of this compound is a key modification that alters its physicochemical properties, such as its hydrophobic/hydrophilic balance, which can be crucial for its biological function. wjgnet.comfrontiersin.org Research has established that C-3 derivatives of bile acids, including this compound and 3-iodocholic acid, are promising candidates for novel molecular delivery systems, particularly for liver-targeted absorption. researchgate.netresearchgate.net
Future research will likely focus on creating a diverse library of this compound analogs to refine and enhance their biological interactions. Strategies for creating these novel analogs may include:
Modification of the Benzoyl Moiety: Introducing various substituents onto the benzene (B151609) ring of the benzoyl group can modulate electronic properties and steric hindrance, potentially leading to more specific and high-affinity interactions with target proteins.
Conjugation with Other Molecules: Following established principles in medicinal chemistry, the cholic acid backbone can be conjugated with other pharmacologically active agents. acs.orgresearchgate.net This approach could utilize this compound or a similar analog as a carrier to deliver drugs to specific tissues, such as the liver or intestine, thereby increasing therapeutic efficacy and reducing systemic toxicity. researchgate.net
Alterations to the Steroid Nucleus and Side Chain: Further modifications, such as changing the number and orientation of hydroxyl groups on the steroid core or altering the carboxylic acid side chain, can fine-tune the molecule's solubility, membrane permeability, and interaction with bile acid receptors. wjgnet.comfrontiersin.org
The synthesis of these new analogs will employ advanced techniques in organic chemistry, potentially including enzymatic catalysis, which allows for highly regioselective and stereoselective reactions that are difficult to achieve through traditional chemical methods. researchgate.net The goal is to develop compounds with improved pharmacological profiles, such as enhanced target specificity, greater bioavailability, and reduced off-target effects. acs.org
Development and Application of Advanced In Vitro and Ex Vivo Research Models
To accurately assess the biological effects of this compound and its future analogs, researchers are moving beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro and ex vivo models that better replicate human physiology are critical for generating more predictive preclinical data. mdpi.comfrontiersin.org
Current and future research will increasingly rely on:
Organ-on-a-Chip (OOC) Platforms: OOCs, also known as microphysiological systems, are microfluidic devices that contain living cells in a continuously perfused environment, simulating the functions of a human organ or tissue. mdpi.comfrontiersin.org A "liver-on-a-chip" or "gut-on-a-chip" model could be used to study the absorption, metabolism, and transport of this compound, as well as its effect on cellular health and barrier function under physiologically relevant conditions. mdpi.com These systems offer the advantage of modeling complex organ-level responses and interactions between different cell types. frontiersin.org
The use of these advanced models is essential for investigating the mechanisms of action of novel bile acid analogs and for screening compounds for efficacy and potential toxicity before moving into more complex and costly in vivo studies. mdpi.com
Integration of Computational Chemistry and Omics Technologies in Bile Acid Research
The complexity of bile acid signaling and metabolism necessitates a systems-level approach. The integration of computational chemistry with multi-omics technologies provides a powerful framework for understanding the biological roles of compounds like this compound.
Computational Chemistry: Computational modeling is an indispensable tool for the rational design of new bile acid analogs. acs.org Techniques such as molecular docking allow researchers to predict how a molecule like this compound or its derivatives will bind to specific protein targets, such as nuclear receptors (e.g., FXR) or membrane transporters. acs.orgnih.gov By simulating these interactions, scientists can prioritize the synthesis of compounds that are most likely to have the desired biological effect. acs.org Furthermore, computational methods can predict the physicochemical properties of new analogs, such as their solubility and hydrophobicity, which are key determinants of their pharmacological behavior. wjgnet.com
Omics Technologies: The "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—offer a holistic view of biological systems. mdpi.com In bile acid research, these technologies are used to:
Transcriptomics and Proteomics: Analyze changes in gene and protein expression in response to treatment with a bile acid analog. spandidos-publications.com This can identify the specific signaling pathways and cellular machinery affected by the compound, providing deep mechanistic insights. frontiersin.org
By combining these multi-omics datasets, researchers can build comprehensive models of how this compound and its derivatives influence cellular and systemic physiology. spandidos-publications.com This integrated approach is crucial for identifying biomarkers of drug response and for understanding the complex interplay between bile acids, the gut microbiome, and host health. mdpi.comfrontiersin.org Recent advancements in high-resolution mass spectrometry are further enhancing the ability to differentiate between structurally similar bile acid isomers, which is critical for accurate analysis. the-scientist.com
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 3-Benzoylcholic acid?
To optimize synthesis, employ a Design of Experiments (DOE) approach to systematically vary reaction parameters such as temperature (e.g., 60–100°C), molar ratios of cholic acid to benzoyl chloride (1:1 to 1:3), and catalyst type (e.g., DMAP or pyridine). Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using -NMR to confirm acylation at the 3-hydroxyl group. Purify crude products via recrystallization using ethanol/water mixtures (70:30 v/v) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should they be applied?
- NMR Spectroscopy : Prepare samples in deuterated chloroform (CDCl) or dimethyl sulfoxide (DMSO-d). Analyze - and -NMR spectra to confirm benzoyl group integration (δ 7.4–8.1 ppm for aromatic protons) and esterification at the 3-position (δ 4.5–5.0 ppm for the hydroxyl proton shift) .
- Mass Spectrometry (MS) : Use high-resolution electrospray ionization (HR-ESI-MS) to verify molecular ion peaks ([M+H] at m/z 454.3) and fragmentation patterns consistent with the benzoyl moiety .
Q. What purification methods are suitable for isolating this compound from reaction byproducts?
Recrystallization is preferred for high-purity isolation. Dissolve the crude product in hot ethanol (60°C), gradually add deionized water until cloudiness appears, and cool to 4°C for crystal formation. For complex mixtures, use column chromatography with silica gel (60–120 mesh) and a gradient eluent (hexane/ethyl acetate 8:2 to 6:4) .
Advanced Research Questions
Q. How can computational modeling elucidate the interaction of this compound with bile acid receptors?
Perform molecular docking studies (e.g., AutoDock Vina) using the crystal structure of the farnesoid X receptor (FXR). Parameterize the ligand with Gaussian 09 at the B3LYP/6-31G(d) level to optimize geometry and charge distribution. Analyze binding affinity (ΔG) and hydrogen-bonding interactions between the benzoyl group and receptor residues (e.g., Arg328, Tyr366) .
Q. What methodologies resolve contradictions in reported cytotoxicity data for this compound derivatives?
Conduct a systematic review of literature (PRISMA guidelines) to identify variability in assay conditions (e.g., cell lines, exposure times). Validate findings using standardized protocols:
Q. How can isotopic labeling (e.g., 13C^{13}C13C) track the metabolic fate of this compound in vivo?
Synthesize -labeled this compound by substituting -benzoyl chloride in the acylation step. Administer the compound to rodent models and analyze plasma/tissue samples via LC-MS/MS. Quantify isotopic enrichment in bile acids (e.g., taurochenodeoxycholic acid) to map hepatic and intestinal metabolism .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine powders .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposing as hazardous organic waste .
Q. How should researchers address stability challenges during long-term storage of this compound?
Store the compound in amber vials under inert gas (argon) at –20°C to prevent hydrolysis of the benzoyl ester. Monitor degradation via HPLC every 6 months (C18 column, acetonitrile/water 65:35, 1.0 mL/min) .
Data Presentation and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC values. Report 95% confidence intervals and assess goodness-of-fit (R > 0.95). For non-linear kinetics, use the Hill equation to quantify cooperativity .
Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?
Include detailed supplemental information:
- Synthetic Procedures : Exact molar ratios, reaction times, and purification yields.
- Characterization Data : Full NMR spectra (integration values, coupling constants) and chromatograms (HPLC purity ≥98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
